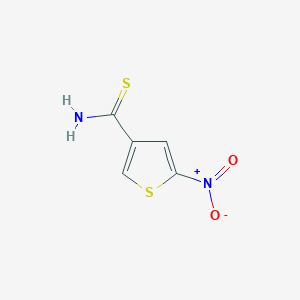

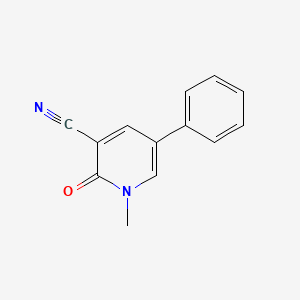

![molecular formula C16H9NO3S B2400277 1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-87-5](/img/structure/B2400277.png)

1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one” is a complex organic compound that contains benzofuran and isothiazole rings . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .

Synthesis Analysis

Benzofuran compounds can be prepared by various methods in the laboratory. Notable examples include O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration (cyclication) of the resulting ether and decarboxylation . Isothiazones are produced by oxidation of enamine-thiones . A series of novel benzofuran carboxylic acid derivatives have been designed and synthesized .Molecular Structure Analysis

The molecular structure of “1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one” is complex, featuring benzofuran and isothiazole rings . The benzofuran ring is a structural nucleus of many related compounds with more complex structures .Chemical Reactions Analysis

Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some benzofuran derivatives demonstrated significant inhibitory activity .Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including “1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one”, have been found to exhibit strong anti-tumor activities . They have been utilized as anticancer agents, making them potential candidates for cancer treatment .

Antibacterial Properties

These compounds have also shown significant antibacterial properties . This makes them potential candidates for the development of new antibiotics, which is crucial in the era of increasing antibiotic resistance .

Anti-Oxidative Effects

Benzofuran derivatives are known for their anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Applications

Some benzofuran compounds have demonstrated anti-viral activities . For instance, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

ET Receptor Antagonism

A series of novel benzofuran carboxylic acid derivatives, which could include “1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one”, have been designed and synthesized for their antagonism effect on ET-1-induced contraction in the rat thoracic aortic ring . Some of these compounds demonstrated significant inhibitory activity .

Treatment of Pulmonary Arterial Hypertension

One of the benzofuran derivatives was found to be effective in relieving hypoxia-induced pulmonary arterial hypertension . This suggests potential applications of “1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one” in the treatment of pulmonary arterial hypertension .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may interact with a variety of cellular targets involved in these processes.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the known activities of similar benzofuran compounds, it can be inferred that this compound may interact with its targets to modulate their function, leading to changes in cellular processes such as cell proliferation, oxidative stress response, viral replication, and bacterial growth .

Biochemical Pathways

These could include pathways involved in cell cycle regulation, oxidative stress response, viral replication, and bacterial metabolism .

Result of Action

Based on the known biological activities of benzofuran compounds, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Safety and Hazards

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects due to their strong biological activities . Future research may focus on exploring these potentials and developing new synthesis methods.

properties

IUPAC Name |

1-(1-benzofuran-2-carbonyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3S/c18-15(14-9-10-5-1-4-8-13(10)20-14)17-12-7-3-2-6-11(12)16(19)21-17/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEZZQSYGMCDQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)N3C4=CC=CC=C4C(=O)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2400195.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2400196.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2400200.png)

![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2400212.png)

![5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2400214.png)